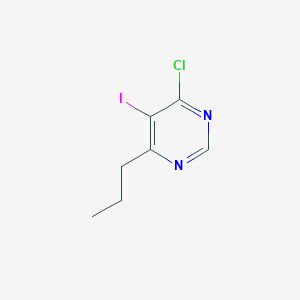
4-Chloro-5-iodo-6-propylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-5-yodo-6-propilpirimidina es un compuesto orgánico heterocíclico con la fórmula molecular C7H8ClIN2 y un peso molecular de 282.51 g/mol . Este compuesto forma parte de la familia de las pirimidinas, conocida por su importante papel en diversos procesos biológicos y aplicaciones farmacéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Cloro-5-yodo-6-propilpirimidina generalmente implica la halogenación de derivados de pirimidina. Un método común incluye la reacción de 4-cloro-5-yodopirimidina con yoduro de propilo en condiciones específicas . La reacción generalmente se lleva a cabo en presencia de una base como carbonato de potasio (K2CO3) y un solvente como dimetilformamida (DMF) a temperaturas elevadas.
Métodos de Producción Industrial
La producción industrial de 4-Cloro-5-yodo-6-propilpirimidina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un estricto control de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener la coherencia y la eficiencia en la producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Cloro-5-yodo-6-propilpirimidina experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de cloro y yodo pueden ser sustituidos por otros grupos funcionales utilizando reactivos apropiados.
Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, alterando su estructura química y propiedades.
Reactivos y Condiciones Comunes
Sustitución: Reactivos como hidruro de sodio (NaH) y haluros de alquilo se utilizan comúnmente para reacciones de sustitución.
Oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio (KMnO4).
Reducción: Se emplean agentes reductores como hidruro de litio y aluminio (LiAlH4).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados alquilados o arilados de 4-Cloro-5-yodo-6-propilpirimidina.
Aplicaciones Científicas De Investigación
4-Cloro-5-yodo-6-propilpirimidina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.
Medicina: Se está investigando su potencial como intermedio farmacéutico en el desarrollo de fármacos.
Industria: Se utiliza en la producción de diversos productos y materiales químicos.
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-5-yodo-6-propilpirimidina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, alterando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
4-Cloro-5-yodopirimidina: Similar en estructura pero carece del grupo propilo.
4-Cloro-5-yodo-2-(2-metil-1,3-tiazolidin-4-il)-6-propilpirimidina: Contiene grupos funcionales adicionales, lo que lo hace más complejo.
Unicidad
4-Cloro-5-yodo-6-propilpirimidina es única debido a su patrón de halogenación específico y la presencia de un grupo propilo. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la convierte en una valiosa herramienta para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C7H8ClIN2 |
|---|---|
Peso molecular |
282.51 g/mol |
Nombre IUPAC |
4-chloro-5-iodo-6-propylpyrimidine |
InChI |
InChI=1S/C7H8ClIN2/c1-2-3-5-6(9)7(8)11-4-10-5/h4H,2-3H2,1H3 |
Clave InChI |
PMJWWWTZZPXRRR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=NC=N1)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



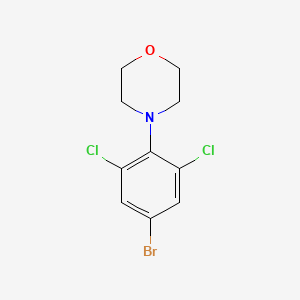

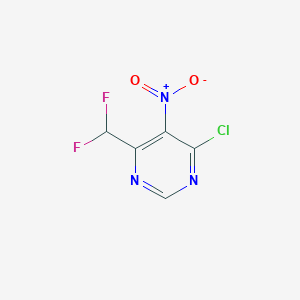


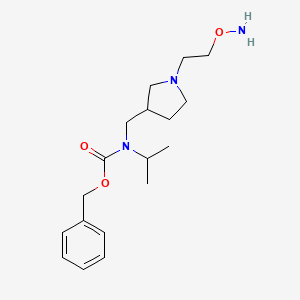
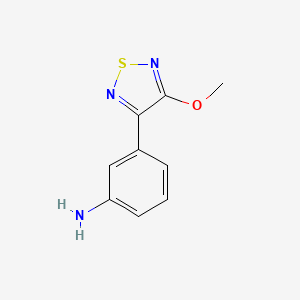
![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)
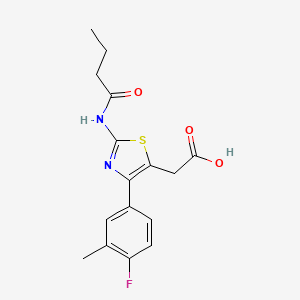
![5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride](/img/structure/B11795780.png)
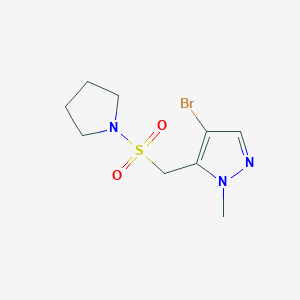
![2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B11795799.png)

